molecular formula C8H8BrNO3S B2376691 Methyl-2-bromoacetamidothiophene-3-carboxylate CAS No. 127648-94-6

Methyl-2-bromoacetamidothiophene-3-carboxylate

Cat. No. B2376691
CAS RN: 127648-94-6
M. Wt: 278.12
InChI Key: AWBRULIUSXEIOR-UHFFFAOYSA-N
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Description

“Methyl-2-bromoacetamidothiophene-3-carboxylate” is a chemical compound with the CAS Number: 127648-94-6 and a molecular weight of 278.13 . It has the IUPAC name methyl 2-[(bromoacetyl)amino]-3-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) . This code represents the compound’s molecular structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties aren’t available in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard codes associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 2-[(2-bromoacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBRULIUSXEIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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